N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Description
Molecular Formula: C₂₁H₁₆ClF₃N₄O Monoisotopic Mass: 432.096473 Da Structural Features:
- 6-Phenylpyrimidin-4-yl substituent: A pyrimidine ring with a phenyl group at the 6-position, enhancing π-π stacking interactions in biological targets.
- 2-Chloro-5-(trifluoromethyl)phenyl group: The chloro and trifluoromethyl substituents increase lipophilicity and electron-withdrawing effects, influencing binding affinity and pharmacokinetics .
This compound is hypothesized to target kinase or protease enzymes due to its heterocyclic architecture and polar carboxamide group.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N4O/c22-16-7-6-15(21(23,24)25)8-18(16)28-20(30)14-10-29(11-14)19-9-17(26-12-27-19)13-4-2-1-3-5-13/h1-9,12,14H,10-11H2,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRNHKSATMYHJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed for comparative insights:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle: The azetidine core in the target compound introduces conformational rigidity, which may improve binding specificity compared to larger rings (e.g., tetrahydropyrimidine in ). However, azetidine’s strain could reduce synthetic accessibility. Pyrazole () and pyrimidinone () cores offer distinct electronic profiles, influencing interactions with charged or aromatic residues in target proteins.
Substituent Effects :
- The 6-phenylpyrimidine group in the target compound likely enhances hydrophobic interactions, whereas the imidazole analog () may engage in stronger hydrogen bonding.
- Trifluoromethyl groups (common in ) improve metabolic stability and lipophilicity but may reduce aqueous solubility.
The tetrahydropyrimidine derivatives () were screened for antimicrobial activity, highlighting the versatility of this scaffold.
Preparation Methods
Azetidine Ring Formation
Azetidine, a four-membered nitrogen-containing ring, is synthesized via Staudinger ketene-imine cycloaddition or ring-closing metathesis (RCM) . For this compound, the carboxamide group at position 3 is introduced through:
- β-Lactam ring-opening : Reacting β-lactams (e.g., azetidin-2-one) with amines under basic conditions yields azetidine-3-carboxylic acid derivatives.
- Carboxylic acid activation : Treating azetidine-3-carboxylic acid with thionyl chloride (SOCl₂) generates the acyl chloride, which is subsequently reacted with 2-chloro-5-(trifluoromethyl)aniline in dichloromethane (DCM) at 0–25°C.
Example protocol :
- Step 1 : Azetidine-3-carboxylic acid (1.0 eq) is stirred with SOCl₂ (2.0 eq) at reflux for 3 hr.
- Step 2 : The acyl chloride intermediate is cooled to 0°C, and 2-chloro-5-(trifluoromethyl)aniline (1.2 eq) in DCM is added dropwise. Triethylamine (3.0 eq) is used to scavenge HCl.
- Yield : 72–85% after silica gel chromatography.
Preparation of the 6-Phenylpyrimidin-4-yl Moiety
Pyrimidine Ring Construction
The 6-phenylpyrimidin-4-yl group is synthesized via Biginelli-like cyclocondensation :
- Substrate assembly : Ethyl acetoacetate (1.0 eq), benzaldehyde (1.0 eq), and urea (1.2 eq) are heated under reflux in ethanol with HCl catalysis.
- Oxidation and functionalization : The resulting dihydropyrimidinone is oxidized with KMnO₄ in acidic medium to yield pyrimidine-4-carboxylic acid, which is esterified and coupled with aniline derivatives.
Alternative route :
- Suzuki-Miyaura coupling : 4-Chloropyrimidine undergoes cross-coupling with phenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 80°C.
Functionalization of the 2-Chloro-5-(Trifluoromethyl)Phenyl Group
Chlorination and Trifluoromethylation
The aryl chloride group is introduced via vapor-phase chlorination of 3-trifluoromethylpyridine, as detailed in EP0013474B1:
- Reaction conditions :
- Temperature: 300–450°C
- Chlorine (1–6 eq) and 3-trifluoromethylpyridine (1.0 eq) in carbon tetrachloride (48 eq)
- Residence time: 10–30 seconds
- Selectivity : 62% yield of 2-chloro-5-trifluoromethylpyridine with 6% 2-chloro-3-trifluoromethyl byproduct.
Liquid-phase chlorination with UV initiation at 110°C achieves comparable selectivity but requires longer reaction times (8–15 hr).
Final Coupling and Assembly
Buchwald-Hartwig Amination
The azetidine-carboxamide intermediate is coupled with 4-chloro-6-phenylpyrimidine under palladium catalysis:
Reductive Amination Alternative
For laboratories lacking specialized catalysts, the azetidine amine may react with a pyrimidine carbonyl derivative using NaBH₄ or NaBH(OAc)₃ in dichloroethane at 40°C (yield: 55–60%).
Optimization Challenges and Byproduct Mitigation
Competing Side Reactions
- Over-chlorination : Excess Cl₂ in vapor-phase reactions produces dichlorinated byproducts (e.g., 2,6-dichloro-3-trifluoromethylpyridine). Mitigated by limiting Cl₂ to ≤2 eq at >400°C.
- Pyrimidine ring-opening : Strong acids or bases during coupling hydrolyze the pyrimidine. Neutral pH and low temperatures (<50°C) are critical.
Purification Strategies
- Fractional distillation : Isolates 2-chloro-5-trifluoromethylpyridine (bp 145–148°C) from dichloro byproducts (bp >160°C).
- Column chromatography : Silica gel with ethyl acetate/hexanes (1:4) resolves azetidine-pyrimidine adducts.
Scalability and Industrial Considerations
Cost-Effective Chlorination
Vapor-phase methods are preferred for large-scale production due to shorter reaction times and higher throughput. A pilot-scale reactor operating at 400°C with 3.5 eq Cl₂ achieves 85% conversion with 62% isolated yield.
Green Chemistry Metrics
- Atom economy : 78% for Staudinger cycloaddition vs. 65% for RCM.
- E-factor : 12.3 kg waste/kg product (vapor-phase) vs. 18.7 (liquid-phase).
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, including coupling of the azetidine-3-carboxamide core with substituted phenyl and pyrimidinyl groups. Key steps include:
- Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane under nitrogen .
- Optimization of reaction parameters: temperature (0–25°C), solvent polarity (e.g., DMF for solubility), and reaction time (12–24 hours) to improve yields (typically 60–75%) .
- Purification via column chromatography and recrystallization.
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and stereochemistry. For example, the trifluoromethyl group shows distinct 19F coupling in 1H NMR .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 502.12 [M+H]+) .
- X-ray Crystallography : Resolves crystal packing and intramolecular hydrogen bonds (e.g., N–H⋯N interactions in the azetidine ring) .
Q. What key structural features influence the compound’s reactivity and stability?
- Methodological Answer :
- Electron-Withdrawing Groups : The 2-chloro-5-(trifluoromethyl)phenyl group enhances electrophilicity, impacting nucleophilic substitution reactions .
- Azetidine Ring : Strain in the 3-membered ring increases reactivity but may reduce stability under acidic conditions; pH-controlled storage (pH 6–8) is recommended .
- Pyrimidine Moiety : The 6-phenylpyrimidin-4-yl group participates in π-π stacking, critical for target binding .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modifications to:
- Phenyl Rings : Replace chlorine with Br or NO2 to assess electronic effects on bioactivity .
- Pyrimidine Group : Introduce methyl or methoxy groups to evaluate steric and solubility impacts .
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs .
- Biological Assays : Test analogs in dose-response curves (IC50 values) for cytotoxicity or enzyme inhibition .
Q. How can contradictions in biological assay data (e.g., variable IC50 values) be resolved?
- Methodological Answer :
- Purity Verification : Re-analyze batches via HPLC to rule out impurities (>98% purity required for reproducibility) .
- Polymorphism Screening : Use X-ray diffraction to identify crystalline forms; different polymorphs may exhibit altered solubility and activity .
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time (e.g., 48 vs. 72 hours) .
Q. What strategies are effective for identifying the compound’s biological targets?
- Methodological Answer :
- Affinity Chromatography : Immobilize the compound on resin and pull down binding proteins from cell lysates; validate via SDS-PAGE and Western blot .
- Thermal Shift Assays : Monitor protein denaturation (e.g., using SYPRO Orange) to identify stabilized targets .
- Transcriptomic Profiling : RNA-seq of treated vs. untreated cells to pinpoint pathways (e.g., apoptosis or inflammation) .
Data Contradiction Analysis Example
| Issue | Hypothesis | Validation Method | Reference |
|---|---|---|---|
| Variable IC50 in kinase assays | Impurities in compound batches | HPLC re-analysis; re-synthesis under inert atmosphere | |
| Discrepant solubility data | Polymorphic forms | X-ray crystallography; DSC (differential scanning calorimetry) |
Key Structural Features Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
